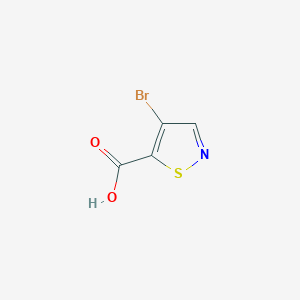

4-Bromoisothiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAKLOIPEFTZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-81-4 | |

| Record name | 4-bromo-1,2-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 4 Bromoisothiazole 5 Carboxylic Acid

Historical Perspectives on Isothiazole (B42339) Synthesis Leading to 4-Bromoisothiazole-5-carboxylic acid

The journey to synthesizing specifically substituted isothiazoles like this compound begins with the foundational methods for constructing the isothiazole ring itself. Historically, the isothiazole nucleus was first prepared in 1956. mdpi.com A significant early method involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, which, after subsequent decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid, yielded the parent isothiazole. slideshare.netmdpi.com While this method is of historical importance, it is not practical for the synthesis of specifically substituted derivatives. slideshare.net

Later, more versatile methods for obtaining substituted isothiazoles were developed. These often involved the cyclization of precursors containing the requisite C-C-C-N-S backbone. slideshare.net For instance, the synthesis of 3-arylisothiazole-4-carboxylic acids was achieved through pathways that allowed for the introduction of substituents on the isothiazole ring. researchgate.net These early methods, while groundbreaking, often lacked the regioselectivity required for the efficient synthesis of compounds like this compound and have largely been superseded by more modern and precise synthetic strategies.

Contemporary Synthetic Strategies for this compound

Modern synthetic approaches to this compound focus on regioselective functionalization of the isothiazole core and the efficient introduction of the required substituents. These strategies can be broadly categorized into the selective introduction of the bromine atom, the formation or modification of the carboxylic acid group, and the construction of the isothiazole ring through multi-component reactions.

Regioselective Bromination Approaches for Isothiazole Derivatives

Achieving the regioselective bromination of the isothiazole ring at the 4-position is a critical step in the synthesis of this compound. The position of electrophilic substitution on the isothiazole ring is influenced by the directing effects of the existing substituents and the inherent reactivity of the ring positions. The general order of reactivity for electrophilic substitution on an unsubstituted isothiazole is 4 > 5 > 3. However, the presence of a deactivating group, such as a carboxylic acid at the 5-position, will influence the regioselectivity of bromination.

While direct bromination of isothiazole-5-carboxylic acid at the 4-position is a plausible route, alternative strategies involving the synthesis of a pre-functionalized isothiazole ring are often employed to ensure high regioselectivity. For example, a synthetic sequence could involve the construction of an isothiazole with a group at the 4-position that can be subsequently converted to a bromine atom.

Carboxylic Acid Functional Group Introduction and Modification Strategies

A key step in many synthetic routes to this compound is the introduction or unmasking of the carboxylic acid functionality at the 5-position. A common and efficient method involves the hydrolysis of a precursor nitrile or amide.

For instance, a direct and high-yielding method for the synthesis of a closely related compound, 3-bromoisothiazole-5-carboxylic acid, has been reported, which involves the treatment of 3-bromoisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid (TFA). researchgate.netresearchgate.net This transformation proceeds under mild conditions and provides the carboxylic acid in excellent yield. researchgate.netresearchgate.net A similar strategy can be envisioned for the synthesis of this compound from a corresponding 4-bromo-isothiazole-5-carboxamide precursor.

The following table outlines the reaction conditions for the conversion of an isothiazole carboxamide to a carboxylic acid, a key transformation in the synthesis of the target molecule.

Table 1: Synthesis of Brominated Isothiazole Carboxylic Acids from Carboxamides

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, conc. H₂SO₄ | - | ~100 | 39 | researchgate.net |

| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA | - | ~0 | 99 | researchgate.net |

| 3-bromoisothiazole-5-carboxamide | NaNO₂, TFA | - | ~0 | 95 | researchgate.netresearchgate.net |

Multi-component Reaction Pathways Towards Isothiazole Cores

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like the isothiazole core. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.

Several MCRs have been developed for the synthesis of thiazoles and isothiazoles. organic-chemistry.org For example, a three-component strategy employing enaminoesters, fluorodibromoiamides/esters, and sulfur has been developed for the selective synthesis of thiazoles and isothiazoles. organic-chemistry.org Another approach involves the transition metal-free three-component annulation of alkynones, potassium ethylxanthate, and ammonium (B1175870) iodide to access a diverse range of functionalized isothiazoles. These MCRs can provide isothiazole cores with substitution patterns that can be further elaborated to yield this compound.

Catalytic Transformations in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, have become indispensable tools in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Approaches (e.g., Cross-Coupling in Precursors)

Transition metal-catalyzed cross-coupling reactions are powerful methods for the functionalization of heterocyclic rings, including isothiazoles. Reactions such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings can be employed to introduce a variety of substituents onto the isothiazole nucleus, which can then be further transformed to the desired functional groups.

A particularly relevant strategy involves the regioselective cross-coupling of dihalo-isothiazole precursors. For example, palladium-catalyzed Stille, Negishi, and Sonogashira coupling reactions have been successfully performed on 3,5-dihaloisothiazole-4-carbonitriles. These reactions proceed with high regioselectivity, with the coupling occurring preferentially at the more reactive 5-position. This approach allows for the introduction of a precursor to the carboxylic acid group at the 5-position while retaining a halogen at another position, which could subsequently be manipulated to install the 4-bromo substituent.

The table below summarizes the conditions and outcomes of various palladium-catalyzed cross-coupling reactions on a dihalo-isothiazole precursor, which could be adapted for the synthesis of intermediates leading to this compound.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dihaloisothiazole-4-carbonitriles

| Isothiazole Precursor | Coupling Partner | Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromoisothiazole-4-carbonitrile | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 85 | |

| 3,5-Dichloroisothiazole-4-carbonitrile | Phenylacetylene | Pd(PPh₃)₄, CuI | - | THF/Et₃N | 70 | |

| 3-Chloro-5-iodoisothiazole-4-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | - | Toluene/EtOH/H₂O | 65 |

Organocatalytic Methodologies for Selective Functionalization

The application of organocatalysis for the selective functionalization of the isothiazole core, specifically for the synthesis of this compound, remains an underexplored area of research. Organocatalysis has emerged as a powerful tool in asymmetric synthesis and the functionalization of various heterocyclic systems. Chiral amines, Brønsted acids, and other small organic molecules have been successfully employed to catalyze a wide range of transformations with high enantioselectivity and regioselectivity.

In principle, organocatalytic approaches could be envisioned for the selective bromination or the introduction of the carboxylic acid moiety onto an isothiazole precursor. For instance, chiral amine catalysts could potentially facilitate asymmetric halogenation reactions. However, a survey of the current literature reveals no specific studies detailing the use of organocatalysts for the synthesis or functionalization of this compound. The development of such methodologies would represent a significant advancement, offering potentially milder and more selective routes compared to traditional methods.

Green Chemistry Principles Applied to this compound Synthesis

The adoption of green chemistry principles is of paramount importance in modern synthetic chemistry to minimize environmental impact. While the general tenets of green chemistry are broadly applicable to the synthesis of all chemical compounds, including this compound, specific research demonstrating these applications is lacking.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a key aspect of green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. Techniques such as microwave irradiation and ultrasound assistance have been shown to facilitate solvent-free syntheses of various heterocyclic compounds, often leading to reduced reaction times, increased yields, and simpler work-up procedures. For the synthesis of isothiazole derivatives, neat reaction conditions, sometimes coupled with microwave or ultrasonic energy, have been reported in a general context. However, specific protocols for the solvent-free synthesis of this compound have not been detailed in the available literature.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental metric in green chemistry that assesses the efficiency of a chemical process in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste.

Calculating the atom economy for a given synthetic route to this compound would require detailed knowledge of the specific reactants and byproducts of that route. Without established and optimized synthetic protocols in the literature, a quantitative analysis of atom economy and other reaction efficiency metrics like the E-factor (Environmental Factor) remains purely speculative. The development of synthetic routes with high atom economy should be a key consideration in any future research focused on the sustainable production of this compound.

Process Optimization and Scalability Studies for this compound Production

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges, including reaction kinetics, heat transfer, mass transport, and purification. Process optimization studies are crucial to address these challenges and ensure a safe, efficient, and cost-effective manufacturing process.

For this compound, there is no publicly available information regarding process optimization or scalability studies. General challenges in the scale-up of heterocyclic compound synthesis include managing exothermic reactions, ensuring consistent product quality, and developing robust purification methods. The industrial production of isothiazole-based active pharmaceutical ingredients (APIs) would necessitate rigorous investigation into these factors. However, the absence of such studies for this compound indicates that its large-scale production may not be established or that such information is proprietary.

Chemical Reactivity and Derivatization Strategies of 4 Bromoisothiazole 5 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the isothiazole (B42339) ring is a versatile functional handle for the synthesis of a variety of derivatives. Its reactivity is characteristic of aromatic carboxylic acids, allowing for transformations such as esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions for Derivative Synthesis

Esterification of 4-Bromoisothiazole-5-carboxylic acid can be achieved through standard methods, such as the Fischer esterification. masterorganicchemistry.combyjus.comchemguide.co.ukmasterorganicchemistry.comyoutube.com This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. byjus.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Amidation of this compound to form the corresponding carboxamides can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. bohrium.com Alternatively, direct amidation can be carried out using coupling agents. bohrium.comlookchemmall.comresearchgate.netresearchgate.netmdpi.com A variety of coupling reagents are available for this purpose, including carbodiimides (like dicyclohexylcarbodiimide, DCC) and phosphonium (B103445) or uronium salts (such as HOBt/EDC), which facilitate the formation of the amide bond under mild conditions. lookchemmall.comnih.gov The choice of the amidation method often depends on the nature of the amine and the desired reaction conditions. bohrium.comlookchemmall.commdpi.com

Table 1: Examples of Esterification and Amidation Reactions of Carboxylic Acids

| Reaction Type | Reactants | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.combyjus.comchemguide.co.ukmasterorganicchemistry.com |

| Amidation | Carboxylic Acid, Amine | Coupling agent (e.g., HOBt/EDC), Base | Amide | lookchemmall.comnih.gov |

Reduction and Decarboxylation Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-bromo-5-(hydroxymethyl)isothiazole. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction proceeds via an aldehyde intermediate which is further reduced to the alcohol.

Decarboxylation, the removal of the carboxylic acid group, would lead to the formation of 4-bromoisothiazole. This reaction can be challenging for aromatic carboxylic acids but can sometimes be achieved by heating the acid, particularly in the presence of a copper catalyst. organic-chemistry.org The stability of the resulting carbanion intermediate on the isothiazole ring influences the feasibility of this reaction. For heteroaromatic carboxylic acids, the conditions for decarboxylation can vary significantly depending on the nature of the heterocyclic ring and other substituents present. organic-chemistry.org

Transformations Involving the Bromo-Substituent

The bromine atom at the 4-position of the isothiazole ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and other substitution pathways.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromo-substituent on the this compound scaffold is amenable to various palladium-catalyzed cross-coupling reactions. However, the presence of the acidic proton of the carboxylic acid group can interfere with these reactions. Therefore, it is often necessary to protect the carboxylic acid, for instance, by converting it to an ester, prior to performing the cross-coupling reaction.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the bromo-isothiazole derivative with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl- or vinyl-substituted isothiazoles.

The Sonogashira coupling enables the direct connection of a terminal alkyne to the isothiazole ring. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgnih.gov

The Heck reaction provides a method for the arylation or vinylation of the isothiazole ring by coupling with an alkene. organic-chemistry.orgnih.govresearchgate.netlibretexts.orgmdpi.com This reaction is also palladium-catalyzed and requires a base. organic-chemistry.orgnih.govmdpi.com

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-isothiazole, Organoboron reagent | Palladium catalyst, Base | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds | rsc.orgorganic-chemistry.org |

| Sonogashira | Bromo-isothiazole, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds | wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net |

| Heck | Bromo-isothiazole, Alkene | Palladium catalyst, Base | Forms C(sp²)-C(sp²) bonds with alkenes | organic-chemistry.orgnih.govresearchgate.netlibretexts.orgmdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Isothiazole Ring

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the displacement of the bromo-substituent by a nucleophile. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to occur, the ring must be sufficiently electron-deficient to be attacked by a nucleophile, and there must be a good leaving group (in this case, the bromide ion). The presence of electron-withdrawing groups on the isothiazole ring would activate it towards nucleophilic attack. The carboxylic acid group at the 5-position, being electron-withdrawing, would facilitate such a reaction. However, under basic conditions often required for SNAr, the carboxylic acid would be deprotonated to the carboxylate, which is less electron-withdrawing and could complicate the reaction. nih.govmdpi.com

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for converting an aryl or heteroaryl halide into an organometallic reagent, which can then be reacted with various electrophiles. wikipedia.orgmdpi.com In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium at low temperatures. wikipedia.org

A critical consideration for this reaction is the presence of the acidic proton of the carboxylic acid group. This acidic proton would be readily deprotonated by the organolithium reagent. Therefore, it is necessary to either use an excess of the organolithium reagent to both deprotonate the carboxylic acid and perform the halogen-metal exchange, or to protect the carboxylic acid group as an ester prior to the exchange reaction. mdpi.com Once the lithiated isothiazole species is formed, it can be quenched with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a dicarboxylic acid), or alkyl halides, to introduce new functional groups at the 4-position. rsc.org

Reactivity of the Isothiazole Heterocycle

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups—the bromine atom, the carboxylic acid, and the isothiazole ring itself. The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a nitrogen and a sulfur atom in the ring. thieme-connect.com This arrangement leads to a unique electron distribution that governs its susceptibility to attack by various reagents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the isothiazole system, the position most susceptible to electrophilic attack is generally C4, due to the directing effects of the heteroatoms. thieme-connect.com However, in the case of this compound, this position is already occupied by a bromine atom.

Furthermore, the isothiazole ring is considered an electron-deficient system, which deactivates it towards electrophilic substitution compared to benzene. This deactivation is exacerbated in the target molecule by the presence of two electron-withdrawing groups: the bromine atom at C4 and the carboxylic acid group at C5. These groups significantly reduce the electron density of the ring system, making reactions with electrophiles challenging. masterorganicchemistry.com Consequently, further electrophilic substitution on the only available carbon, C3, would require harsh reaction conditions and is generally not a favored pathway. Standard electrophilic reactions like nitration or sulfonation are difficult to achieve without causing degradation of the starting material. youtube.com

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. For the isothiazole nucleus, the C3 and C5 positions are the most electrophilic and, therefore, the primary sites for nucleophilic attack. thieme-connect.com In some instances, particularly with isothiazolium salts, nucleophilic attack can occur at the sulfur atom, leading to ring-opening reactions. cdnsciencepub.comresearchgate.net

For this compound, the C5 position is substituted with a carboxylic acid group, leaving the C3 position as a potential site for nucleophilic substitution, although this typically requires activation. The bromine atom at C4 is on an sp²-hybridized carbon and is generally unreactive towards traditional SNAr (nucleophilic aromatic substitution) pathways unless activated by strongly electron-withdrawing groups or under conditions that promote alternative mechanisms like metal-catalyzed cross-coupling. thieme-connect.com However, studies on other halogenated isothiazoles have shown that chlorine atoms at positions 4 and 5 can undergo nucleophilic substitution, suggesting that the bromine in the title compound could potentially be displaced by potent nucleophiles under specific conditions. thieme-connect.com

| Position | Reactivity Type | Influencing Factors | Potential Outcome |

| C3 | Nucleophilic Attack | Electron-deficient nature of the ring | Substitution of hydrogen or other leaving groups if present. |

| C4 | Electrophilic Attack (Blocked) | Pre-existing bromo substituent; Ring deactivation. | Low reactivity towards electrophiles. |

| C5 | Nucleophilic Attack (Blocked) | Pre-existing carboxylic acid substituent. | Reactivity is focused on the carboxyl group itself. |

| Sulfur Atom | Nucleophilic Attack | Ring strain, formation of isothiazolium salt. | Ring opening and rearrangement. cdnsciencepub.com |

| This table is interactive. Click on the headers to sort. |

Synthesis of Advanced Derivatives from this compound

This compound serves as a valuable scaffold for the synthesis of more complex molecules, leveraging the reactivity of its functional groups.

The bifunctional nature of this compound allows it to be a key precursor for the synthesis of fused heterocyclic systems, such as isothiazolopyridines or isothiazolopyrimidines. A common strategy involves the initial modification of the carboxylic acid group. For instance, conversion of the carboxylic acid to an amide or an ester provides a handle for subsequent cyclization reactions.

A hypothetical synthetic route could involve:

Amide Formation: The carboxylic acid is reacted with an appropriate amine to form an amide.

Intramolecular Cyclization: The newly introduced N-H bond of the amide can then participate in a cyclization reaction. This could be achieved through a palladium-catalyzed intramolecular Buchwald-Hartwig amination, where the N-H adds across the C-Br bond, forming a new six-membered ring fused to the isothiazole core.

Such strategies are widely employed in heterocyclic chemistry to build complex, polycyclic architectures from simpler, functionalized building blocks. organic-chemistry.orgorganic-chemistry.org

The carboxylic acid moiety is an ideal functional group for conjugating this compound to various molecular probes, such as fluorescent dyes, biotin (B1667282) tags, or bioactive peptides. The primary method for achieving this conjugation is through the formation of a stable amide bond.

The standard methodological approach involves:

Activation of the Carboxylic Acid: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine group of the molecular probe. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.

Nucleophilic Acyl Substitution: The activated carboxylic acid derivative then readily reacts with the primary or secondary amine of the probe molecule to form the desired amide-linked conjugate.

This well-established methodology provides a robust and versatile way to label molecules of interest with the isothiazole scaffold, enabling studies in chemical biology and materials science. researchgate.net

This compound is a key starting material for creating a library of polysubstituted isothiazoles. thieme-connect.com The orthogonal reactivity of the bromo and carboxylic acid groups allows for selective and sequential modifications.

Derivatization Strategies:

At the C5 Position: The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and hydrazides, through standard organic transformations. nih.gov These modifications can be used to tune the solubility, electronic properties, and biological activity of the resulting molecules.

At the C4 Position: The bromine atom serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. thieme-connect.com

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce various aryl or heteroaryl groups.

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated isothiazoles.

Buchwald-Hartwig Amination: Reaction with amines allows for the introduction of substituted amino groups.

By combining these derivatization strategies, a diverse array of polysubstituted isothiazole scaffolds can be systematically designed and synthesized from a single, readily available precursor. organic-chemistry.org

| Reaction Type | Functional Group Targeted | Reagents | Resulting Substituent |

| Amide Coupling | Carboxylic Acid | Amine, EDC/HOBt | Amide (-CONR₂) |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester (-COOR) |

| Suzuki Coupling | Bromo Group | Boronic Acid, Pd Catalyst | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Bromo Group | Terminal Alkyne, Pd/Cu Catalyst | Alkyne (-C≡CR) |

| Buchwald-Hartwig | Bromo Group | Amine, Pd Catalyst | Amino (-NR₂) |

| This table is interactive. Click on the headers to sort. |

Advanced Spectroscopic and X Ray Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While specific experimental data for 4-Bromoisothiazole-5-carboxylic acid is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy. The isothiazole (B42339) ring is an electron-deficient system, which influences the chemical shifts of its constituent atoms. The bromine atom and the carboxylic acid group further modify the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |

| H-3 | ¹H | ~8.0 - 9.0 | The sole proton on the isothiazole ring, expected to be significantly deshielded. |

| C-3 | ¹³C | ~145 - 155 | Aromatic CH carbon. |

| C-4 | ¹³C | ~115 - 125 | Quaternary carbon attached to bromine; shielding effect from bromine. |

| C-5 | ¹³C | ~150 - 160 | Quaternary carbon attached to the carboxylic acid group. |

| -COOH | ¹³C | ~160 - 170 | Carboxylic acid carbonyl carbon. |

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides initial information, 2D NMR experiments are crucial for confirming the connectivity of the atoms.

Correlation Spectrosopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would be simple, as there is only one proton on the ring, and therefore no proton-proton couplings to observe within the core structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). This would definitively link the ¹H signal of H-3 to the ¹³C signal of the C-3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. For this compound, an HMBC spectrum would be critical. It would show correlations from the H-3 proton to the quaternary carbons C-4 and C-5, confirming the substitution pattern on the isothiazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. In a small, rigid molecule like this, NOESY is less critical for the core structure but could reveal interactions in a larger derivative or in intermolecular studies.

Solid-State NMR Spectroscopy for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical and materials science. Solid-state NMR (ssNMR) is a non-destructive technique used to characterize these different solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts and relaxation times, allowing for their identification and quantification in a solid sample.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and gain structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₄H₂BrNO₂S), HRMS would distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by approximately 2 Da. For the related compound 3-Bromoisothiazole-5-carboxylic acid, a molecular ion (MH⁺) peak at m/z 208 and an isotope peak at m/z 210 were observed, consistent with the presence of a single bromine atom. mdpi.com

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Calculated Mass (Da) | Relative Abundance (%) |

| [C₄H₂⁷⁹BrNO₂S]⁺ | ⁷⁹Br | 207.9017 | 100.0 |

| [C₄H₂⁸¹BrNO₂S]⁺ | ⁸¹Br | 209.8996 | 97.3 |

Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the parent ion.

Key fragmentation pathways for carboxylic acids often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Table 3: Plausible MS/MS Fragmentations for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Structure | Fragment Ion (m/z) |

| 208/210 | COOH (45 Da) | 4-Bromoisothiazole radical cation | 163/165 |

| 208/210 | CO₂ (44 Da) | [M-CO₂]⁺ | 164/166 |

| 208/210 | Br (79/81 Da) | Isothiazole-5-carboxylic acid radical cation | 129 |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. Furthermore, it reveals how molecules are arranged in the crystal lattice and what intermolecular interactions hold them together.

For this compound, an X-ray crystallographic study would confirm the planarity of the isothiazole ring and provide exact measurements of the C-S, C-N, C-C, C-Br, and C=N bond lengths. Crucially, it would elucidate the intermolecular interactions that dictate the crystal packing. Given the presence of the carboxylic acid group, strong hydrogen bonding between the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring molecule is expected, likely forming dimeric structures or extended chains. Additionally, other weaker interactions, such as halogen bonding involving the bromine atom or π-π stacking of the isothiazole rings, could play a role in stabilizing the crystal structure.

While a crystal structure for this compound is not publicly available, Table 4 provides an example of the crystallographic data that would be obtained from such an analysis, based on a similar brominated heterocyclic carboxylic acid. univie.ac.at

Table 4: Example Crystallographic Data Parameters for a Brominated Heterocyclic Carboxylic Acid

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.177 |

| b (Å) | 12.051 |

| c (Å) | 9.895 |

| β (°) | 109.45 |

| Volume (ų) | 806.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 2.185 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. This technique involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. The compound is reported to be isolated as colorless plates, which is a promising indication of its crystalline nature. A successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Molecular Confirmation: Unambiguous confirmation of the covalent structure of the molecule.

Conformational Analysis: The precise orientation of the carboxylic acid group relative to the isothiazole ring.

Intermolecular Interactions: Detailed insights into hydrogen bonding, halogen bonding, and other non-covalent interactions that govern the crystal packing.

As of the current literature, a complete single-crystal X-ray diffraction structure for this compound has not been reported. Such a study would be invaluable for a complete understanding of its solid-state architecture.

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure.

In the context of this compound, PXRD could be employed to:

Confirm Crystallinity: Verify the crystalline nature of the bulk material.

Phase Identification: Provide a unique "fingerprint" for the crystalline form of the compound.

Polymorph Screening: Investigate whether different crystallization conditions lead to the formation of different polymorphs, each with its own unique PXRD pattern and physicochemical properties.

A systematic polymorphism screen, analyzed by PXRD, would be a critical component of the solid-state characterization of this compound, particularly for applications where solid-state properties are important. However, specific PXRD data for this compound is not currently available in the public domain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also offer insights into molecular conformation and intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for the identification of functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at frequencies characteristic of specific bonds.

The FT-IR spectrum of this compound has been reported and provides clear evidence for its key functional groups. Current time information in Cambridgeshire, GB. The spectrum displays a broad absorption band for the O-H stretch of the carboxylic acid, which is characteristic of the hydrogen-bonded dimeric form common in carboxylic acids in the solid state. Current time information in Cambridgeshire, GB. The strong carbonyl (C=O) stretching vibration is also a prominent feature. Current time information in Cambridgeshire, GB.

A detailed analysis of the FT-IR spectrum reveals several key vibrational modes, as summarized in the table below. Current time information in Cambridgeshire, GB.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3094 | Weak | Aryl C-H stretch |

| 2874 - 2515 | Weak | O-H stretch (Carboxylic acid) |

| 1719 | Strong | C=O stretch (Carbonyl) |

| 1512 | Medium | C=C/C=N ring stretch |

| 1315 | Strong | C-O stretch / O-H bend |

| 1215 | Strong | C-O stretch / O-H bend |

| 893 | Strong | C-H out-of-plane bend |

| 752 | Strong | C-S stretch / ring deformation |

Raman Spectroscopy for Complementary Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is based on the absorption of light, Raman spectroscopy measures the scattered light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique and not the other.

A Raman spectrum of this compound would provide additional valuable information. For instance, the C-Br and C-S stretching vibrations, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. Furthermore, the isothiazole ring vibrations would be expected to give rise to characteristic Raman signals.

To date, no experimental Raman spectrum for this compound has been published. A comparative analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and can provide insights into the electronic structure of the molecule, particularly the extent of conjugation.

The UV-Vis spectrum of this compound has been recorded in dichloromethane. Current time information in Cambridgeshire, GB. The spectrum shows a maximum absorption wavelength (λmax) that is consistent with the presence of the isothiazole ring, which is an aromatic heterocycle. Current time information in Cambridgeshire, GB.

The key UV-Vis spectroscopic data for this compound is presented in the table below. Current time information in Cambridgeshire, GB.

| Parameter | Value |

| λmax (in DCM) | 284 nm |

| log ε | 3.37 |

The observed λmax is indicative of the π → π* electronic transitions within the conjugated system of the isothiazole ring. The molar absorptivity (ε), expressed here as log ε, is a measure of the probability of the electronic transition. Current time information in Cambridgeshire, GB.

Computational Chemistry and Theoretical Investigations of 4 Bromoisothiazole 5 Carboxylic Acid

Electronic Structure and Reactivity Studies

The electronic architecture of a molecule is fundamental to understanding its chemical behavior. Computational studies have provided a granular view of the electron distribution and reactivity of 4-Bromoisothiazole-5-carboxylic acid.

Density Functional Theory (DFT) Calculations of Molecular Orbitals and Properties

Density Functional Theory (DFT) calculations have been a cornerstone in mapping the electronic landscape of this compound. These calculations provide a quantum mechanical description of the molecule's electron density, from which various properties can be derived. The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key indicators of a molecule's ability to donate and accept electrons, respectively.

The calculated HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the presence of the electron-withdrawing bromine atom and carboxylic acid group, in conjunction with the isothiazole (B42339) ring, significantly influences the energies of these frontier orbitals.

| Property | Calculated Value | Significance |

| HOMO Energy | (Value not available in search results) | Indicates the electron-donating ability. |

| LUMO Energy | (Value not available in search results) | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Value not available in search results) | Relates to chemical reactivity and stability. |

| Dipole Moment | (Value not available in search results) | Measures the overall polarity of the molecule. |

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. ias.ac.in The MESP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) denote electron-poor areas that are prone to nucleophilic attack.

For this compound, the MESP surface would likely reveal a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isothiazole ring, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and the area around the bromine atom might exhibit a positive potential, suggesting their susceptibility to nucleophilic attack.

Conformational Analysis and Tautomerism Studies

The three-dimensional arrangement of atoms in a molecule and the potential for different isomeric forms are critical to its function. Computational methods are adept at exploring the potential energy surface of a molecule to identify stable conformers and tautomers.

For this compound, conformational analysis would primarily focus on the orientation of the carboxylic acid group relative to the isothiazole ring. Rotation around the C-C single bond connecting these two moieties can lead to different conformers with varying energies. Theoretical calculations can determine the relative stabilities of these conformers and the energy barriers for their interconversion.

Tautomerism, the migration of a proton, is another possibility that can be investigated computationally. For instance, the proton of the carboxylic acid could potentially migrate to the nitrogen atom of the isothiazole ring, resulting in a zwitterionic tautomer. DFT calculations can predict the relative energies of these tautomeric forms and provide insights into their potential existence in different environments.

Reaction Mechanism Predictions for Synthetic Transformations

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Energy Profile Determination

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. Characterization of the transition state structure and its energy provides crucial information about the activation energy of the reaction, which is a key determinant of the reaction rate.

For synthetic transformations involving this compound, such as esterification or amidation of the carboxylic acid group, or nucleophilic substitution at the bromine-bearing carbon, DFT calculations can be employed to model the entire reaction pathway. This involves locating the structures of the reactants, intermediates, transition states, and products, and calculating their corresponding energies. The resulting energy profile provides a comprehensive understanding of the reaction mechanism, including its feasibility and potential byproducts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei in this compound can be performed using DFT. These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule and confirm the assignments of the observed signals.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. This detailed vibrational analysis provides a deeper understanding of the molecule's structure and bonding.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR Chemical Shifts | (Values not available in search results) | Aids in signal assignment in experimental spectra. |

| ¹³C NMR Chemical Shifts | (Values not available in search results) | Confirms the carbon skeleton structure. |

| IR Vibrational Frequencies | (Values not available in search results) | Assists in the interpretation of experimental IR spectra. |

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., crystal packing, solvent effects)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide significant insights into its behavior in both the solid state (crystal packing) and in solution (solvent effects).

In the context of crystal packing , MD simulations can be employed to understand the intermolecular forces that govern the arrangement of molecules in a crystal lattice. For a molecule like this compound, these interactions would likely include hydrogen bonding involving the carboxylic acid group, as well as halogen bonding due to the presence of the bromine atom. Computational studies on other brominated organic compounds have highlighted the importance of C-Br···O and C-Br···N interactions in directing crystal structures. An MD simulation could model a system of multiple this compound molecules, allowing for the observation of how they self-assemble and the dominant intermolecular interactions that stabilize the crystal structure. This can be particularly useful in predicting polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Regarding solvent effects , MD simulations can be used to investigate how this compound interacts with different solvent molecules. By placing a single molecule of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent), one can study the solvation process. Key aspects that can be analyzed include the formation of hydrogen bonds between the carboxylic acid group and protic solvents, and the orientation of solvent molecules around the solute. The insights gained from such simulations are valuable for understanding the solubility and reactivity of the compound in different chemical environments. For instance, studies on other thiazole (B1198619) derivatives have utilized MD simulations to understand their stability and interactions in aqueous solutions, which is crucial for applications in medicinal chemistry. nih.govplos.org

A hypothetical MD simulation setup to study the solvation of this compound in water might involve the parameters outlined in the table below.

| Parameter | Example Value/Condition | Purpose in Simulation |

|---|---|---|

| Force Field | CHARMM36, AMBER | Defines the potential energy function of the system, describing interactions between atoms. |

| Solvent Model | TIP3P water | A common model for representing water molecules in the simulation. |

| System Size | 1 molecule of this compound in a box of ~2000 water molecules | Ensures the solute is sufficiently solvated and minimizes interactions with its periodic images. |

| Temperature | 298 K (25 °C) | Simulates behavior at room temperature. |

| Pressure | 1 atm | Maintains constant pressure, mimicking standard laboratory conditions. |

| Simulation Time | 50-100 nanoseconds | Allows for sufficient time for the system to equilibrate and for meaningful dynamic events to be observed. |

Quantitative Structure-Property Relationships (QSPR) Studies (Methodology Focus)

Quantitative Structure-Property Relationship (QSPR) studies are aimed at creating mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.govscienceforecastoa.com For this compound, a QSPR study could be designed to predict a variety of properties, such as solubility, melting point, or even its potential biological activity, based on a set of calculated molecular descriptors.

The general methodology for conducting a QSPR study on a series of related isothiazole derivatives, including this compound, would involve the following steps:

Data Set Selection: A diverse set of isothiazole derivatives with known experimental values for the property of interest would be compiled. This set would include this compound.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, count of specific atom types.

2D Descriptors: Topological indices (e.g., Wiener index), polar surface area, number of hydrogen bond donors and acceptors.

3D Descriptors: Molecular volume, surface area, dipole moment, and other quantum chemical descriptors like HOMO and LUMO energies.

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to build a mathematical equation that relates a selection of the calculated descriptors to the experimental property. The goal is to find the combination of descriptors that provides the best correlation.

Model Validation: The predictive power of the developed QSPR model is assessed using statistical validation techniques, such as cross-validation (e.g., leave-one-out) and validation with an external test set of molecules not used in the model development.

A QSPR study on substituted thiazoles and oxazoles, for example, successfully used molecular weight, Wiener index, Andrews affinity, and polar surface area to model their biological activity. jocpr.com For this compound and its analogues, a similar approach could be taken. A hypothetical set of descriptors that might be considered in a QSPR study is presented in the table below.

| Descriptor Type | Descriptor Name | Potential Property Correlation |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | General physical properties, transport phenomena. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Solubility, permeability. |

| Number of Hydrogen Bond Donors/Acceptors | Solubility, intermolecular interactions. | |

| Quantum Chemical (3D) | Dipole Moment | Polarity, intermolecular forces. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Electron-donating ability, reactivity. | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Electron-accepting ability, reactivity. |

By applying these computational methodologies, a deeper understanding of the physicochemical properties and molecular interactions of this compound can be achieved, guiding its potential applications in various fields of chemistry.

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a valuable starting material for the synthesis of intricate organic structures. The presence of both a reactive halogen and a carboxylic acid functional group on the isothiazole core enables chemists to perform a variety of chemical transformations, leading to the creation of diverse and complex molecules.

In the realm of heterocyclic chemistry, isothiazoles are recognized as important structural motifs due to their wide range of biological activities. Carboxylic acid-substituted isothiazoles, in particular, have demonstrated utility in medicinal chemistry. The this compound scaffold can be utilized to generate a variety of heterocyclic systems through reactions that target the bromine atom and the carboxylic acid. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups, while the bromine atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These transformations can lead to the synthesis of novel isothiazole derivatives with potential applications in drug discovery and materials science.

The isothiazole ring itself is a stable aromatic system that can be incorporated into larger, more complex heterocyclic frameworks. The functional handles on this compound allow for its integration into fused ring systems or for its use as a core component in the assembly of multi-heterocyclic structures.

Conceptually, this compound can serve as a key component in the synthesis of macrocyclic structures. Macrocycles are large ring structures that are of significant interest in areas such as host-guest chemistry and drug development. The bifunctional nature of this compound allows it to be tethered to other molecules at two distinct points.

For example, the carboxylic acid could be coupled with an amino group at one end of a long-chain molecule, while the bromine atom could undergo a substitution or coupling reaction with a nucleophile or organometallic reagent at the other end of the chain, leading to cyclization and the formation of a macrocycle containing the isothiazole unit. The rigidity and defined geometry of the isothiazole ring could impart specific conformational properties to the resulting macrocycle.

Table 1: Conceptual Strategy for Macrocycle Synthesis

| Reaction Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate/Product |

|---|---|---|---|---|

| Amide Coupling | This compound | Long-chain diamine | Formation of an amide bond | Linear precursor with a terminal amino group and a bromo-isothiazole moiety |

| Intramolecular Cyclization | Linear precursor | - | Nucleophilic substitution or cross-coupling | Macrocycle containing the isothiazole ring |

Utilization in the Design of Novel Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an attractive candidate for the design of novel chemical scaffolds due to its inherent functionality and the synthetic versatility of the isothiazole ring system.

The development of new chemical scaffolds is crucial for expanding the accessible chemical space for drug discovery and other applications. Starting from this compound, a multitude of diverse scaffolds can be generated.

Key diversification strategies include:

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a wide range of functional groups such as amides, esters, ketones, and alcohols provides a primary route for diversification. Each new functional group can then serve as a handle for further reactions.

Substitution of the Bromine Atom: The bromine atom can be replaced with various substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of aryl, alkyl, alkynyl, and other groups at the 4-position of the isothiazole ring.

Modification of the Isothiazole Ring: While the isothiazole ring is generally stable, certain reactions can be employed to modify the ring itself, leading to more profound structural changes and the creation of entirely new heterocyclic systems.

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown or combined to produce a more potent lead compound.

Conceptually, this compound and its simple derivatives could be included in a fragment library. The isothiazole core represents a distinct and relatively unexplored chemical space for many biological targets. If a fragment containing the this compound scaffold is found to bind to a target, its dual functionality provides clear vectors for chemical elaboration. The carboxylic acid could be modified to improve interactions with one part of the binding site, while the bromine atom's position allows for the introduction of substituents to probe another area of the target.

Table 2: Conceptual Fragment-Based Elaboration

| Fragment | Elaboration Strategy | Potential Modification | Desired Outcome |

|---|---|---|---|

| 4-Bromoisothiazole-5-carboxamide | Vector 1 (from amide) | Addition of various R groups to the amide nitrogen | Improved potency and selectivity |

| 4-Bromoisothiazole-5-carboxamide | Vector 2 (from bromine) | Suzuki coupling with various boronic acids | Exploration of new binding pockets |

Application in Combinatorial Chemistry Libraries (Methodology)

Combinatorial chemistry is a set of techniques for creating a large number of compounds in a single process. These "libraries" of compounds can then be screened for their biological activity. The structure of this compound is well-suited for the methodologies of combinatorial chemistry.

A common approach in combinatorial synthesis is to use a solid-phase support to which a starting material is attached. In this case, this compound could be anchored to a resin via its carboxylic acid group. The resin-bound isothiazole could then be subjected to a series of reactions at the bromine position, for example, a set of different Suzuki coupling partners. After these reactions, the newly synthesized compounds can be cleaved from the resin, resulting in a library of 4-substituted-isothiazole-5-carboxylic acids.

Alternatively, the bromine atom could be used as the point of attachment to a solid support, leaving the carboxylic acid free for a variety of coupling reactions with a library of amines or alcohols. This parallel synthesis approach allows for the rapid generation of a large and diverse set of isothiazole derivatives for high-throughput screening.

Future Research Directions and Unexplored Avenues for 4 Bromoisothiazole 5 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Bromoisothiazole-5-carboxylic acid will likely pivot towards greener and more efficient methodologies. Current synthetic approaches for related bromoisothiazole carboxylic acids, such as the conversion of a carboxamide to a carboxylic acid using reagents like sodium nitrite (B80452) in trifluoroacetic acid, provide a foundational method. mdpi.comresearchgate.net However, these routes can involve harsh conditions and generate significant waste.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| C-H Bromination | Direct bromination at the C4 position of isothiazole-5-carboxylic acid. | High atom economy, reduced steps. | Achieving high regioselectivity and avoiding ring degradation. |

| Green Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduced environmental impact, potential for catalyst recycling. | Ensuring sufficient reagent solubility and reactivity. |

| Catalyst-Based | Employing novel metal- or organo-catalysts for ring formation or functionalization. | Milder reaction conditions, higher selectivity, lower waste. | Catalyst cost, stability, and removal from the final product. |

| Neat Synthesis | Performing reactions in the absence of a solvent. | Elimination of solvent waste, simplified purification. | Managing reaction exotherms and ensuring reactant mixing. |

Exploration of Unconventional Reactivity Profiles and New Transformations

The reactivity of this compound is dictated by its three key functional components: the isothiazole (B42339) ring, the bromine atom, and the carboxylic acid group. While transformations of these individual groups are known, future research should focus on their interplay and the exploration of unconventional reactivity.

The bromine atom at the C4 position is a prime handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which have been investigated for other halo-isothiazoles. mdpi.com A future direction would be to explore less common or novel coupling partners to introduce unique functionalities. Furthermore, the development of photocatalytic or electrochemical methods for C-Br bond activation could unlock new reaction pathways under mild conditions.

The carboxylic acid group can be converted into a wide array of derivatives (esters, amides, acid chlorides). A particularly interesting avenue would be to explore its participation in decarboxylative cross-coupling reactions, using the carboxylic acid itself as a leaving group to introduce new substituents at the C5 position. Another unexplored area is the potential for intramolecular cyclization reactions involving both the carboxylic acid and a substituent introduced at the C4 position, leading to novel fused heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.gov For this compound, integrating its synthesis into a flow platform could enable the safe handling of hazardous reagents and intermediates, allow for precise control over reaction parameters like temperature and residence time, and facilitate rapid reaction optimization.

An automated synthesis platform could be developed where reagents are pumped through a series of reactors to perform multi-step syntheses in a continuous fashion. For example, a flow system could be designed to first synthesize the isothiazole ring, followed by in-line bromination and subsequent functionalization of the carboxylic acid group, all without isolating intermediates. nih.gov This approach would not only accelerate the synthesis of this compound but also enable the rapid generation of a library of its derivatives for screening in drug discovery or materials science applications.

Advanced Applications in Molecular Recognition and Self-Assembly (Conceptual)

The unique electronic and structural features of this compound make it a compelling, albeit conceptual, candidate for applications in supramolecular chemistry. The molecule possesses sites for hydrogen bonding (the carboxylic acid), halogen bonding (the bromine atom), and π-π stacking (the isothiazole ring). This combination of non-covalent interactions could be harnessed for molecular recognition and the design of self-assembling systems.

Conceptually, the carboxylic acid group can form robust hydrogen-bonded dimers or interact with complementary hydrogen bond acceptors. The bromine atom can act as a halogen bond donor, a highly directional interaction that is increasingly used in crystal engineering and the design of functional materials. By strategically combining these interactions, this compound could be used as a building block (a "tecton") to construct complex, ordered supramolecular architectures such as liquid crystals, gels, or porous organic frameworks. The ability to tune these interactions by modifying the molecule's periphery opens up possibilities for creating materials with tailored properties for applications in sensing, catalysis, or guest encapsulation.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful strategy to accelerate research and gain deeper mechanistic insights. Density Functional Theory (DFT) is a potent tool for predicting the geometric and electronic properties of molecules, as well as for modeling reaction pathways. mdpi.comnih.gov

For this compound, DFT calculations can be employed to:

Predict Reactivity: Calculate electron density distributions, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps to predict the most reactive sites for electrophilic and nucleophilic attack. bohrium.com This can guide the design of new synthetic transformations.

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions to understand the underlying mechanisms and predict the most favorable reaction conditions.

Simulate Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Model Supramolecular Interactions: Investigate the strength and directionality of hydrogen and halogen bonds to predict how the molecule will behave in self-assembly processes. researchgate.net

By using computational models to screen potential reactions and predict outcomes, experimental efforts can be focused on the most promising avenues, saving time and resources. The experimental results, in turn, provide crucial data to validate and refine the computational models, creating a synergistic feedback loop that drives innovation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium nitrite |

Q & A

Q. What are the optimal synthetic routes for 4-bromoisothiazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation of isothiazole precursors. Key steps include:

- Bromination : Direct bromination of isothiazole-5-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄) at 0–5°C .

- Protection/Deprotection : Carboxylic acid groups may require protection (e.g., esterification) during bromination to prevent side reactions. Deprotection via hydrolysis (NaOH/EtOH) yields the final product .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the compound.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., monoclinic P2₁/c space group) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 234.93 (calculated for C₄H₂BrNO₂S) .

Advanced Research Questions

Q. How does the bromine substituent influence the stability and reactivity of this compound under varying pH and temperature?

Methodological Answer:

- pH Sensitivity : The carboxylic acid group deprotonates at pH > 4, increasing solubility but reducing electrophilicity. Bromine’s electron-withdrawing effect stabilizes the isothiazole ring but may promote hydrolysis under alkaline conditions (pH > 10) .

- Thermal Stability : Decomposition occurs above 200°C (TGA data). Storage at –20°C in inert atmospheres (argon) is recommended to prevent bromine loss .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or polymorphism:

- Tautomer Identification : Use variable-temperature NMR to detect equilibrium between thione and thiol forms .

- Crystallographic Validation : Compare experimental X-ray data (e.g., C–Br bond length: ~1.89 Å) with computational models (DFT) .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in crowded spectral regions .

Q. What computational strategies predict the bioactivity of this compound in drug discovery?

Methodological Answer:

- Docking Studies : Target enzymes (e.g., proteases, kinases) using AutoDock Vina. The bromine moiety enhances binding to hydrophobic pockets (e.g., SARS-CoV-2 Mpro, ΔG = –8.2 kcal/mol) .

- QSAR Modeling : Correlate substituent effects (Hammett σ constants) with IC₅₀ values for antimicrobial activity .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.